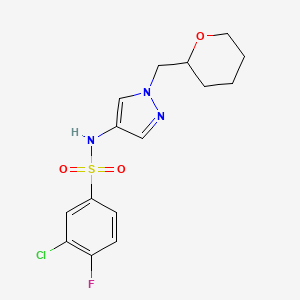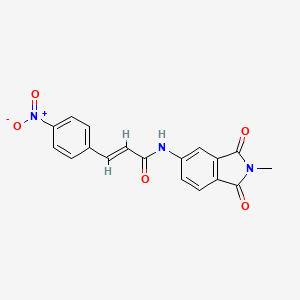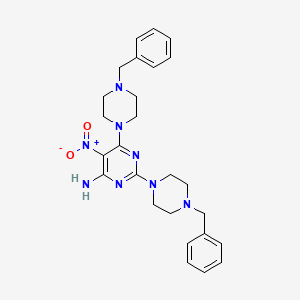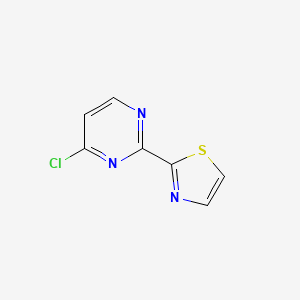![molecular formula C16H10ClF3N2O B2618057 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone CAS No. 321980-89-6](/img/structure/B2618057.png)
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone, otherwise known as CTFB, is an organic compound that has been studied for its potential applications in organic synthesis and scientific research. CTFB is a member of the benzimidazole family, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. It is a white crystalline solid with a melting point of about 134°C and a boiling point of about 314°C. CTFB has been found to be an effective reagent for several organic transformations, such as the synthesis of tertiary amines, and has been used in a variety of scientific research applications.
科学研究应用
CTFB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of tertiary amines, aldehydes, and other organic compounds. CTFB has also been studied for its potential as a fluorescent probe for the detection of certain biological molecules, such as proteins and nucleic acids. Additionally, CTFB has been used as a reactant in the synthesis of other organic compounds, such as heterocyclic compounds.
作用机制
The mechanism of action of CTFB is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept a pair of electrons from another molecule. This allows CTFB to act as a catalyst for various organic reactions, such as the synthesis of tertiary amines, aldehydes, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFB are not well understood. CTFB has not yet been tested on humans or animals, so the potential toxicity of the compound is not yet known. However, CTFB has been found to be non-toxic when tested on bacteria and other microorganisms.
实验室实验的优点和局限性
The main advantage of using CTFB in lab experiments is its ability to act as a catalyst for various organic reactions. This allows for the synthesis of a wide variety of organic compounds in a relatively short amount of time. The main limitation of using CTFB in lab experiments is its potential toxicity. As CTFB has not yet been tested on humans or animals, its potential toxicity is not yet known.
未来方向
There are several potential future directions for the research and development of CTFB. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential toxicity of CTFB and to develop methods for safe handling of the compound. Finally, further research could be done to explore the potential applications of CTFB, such as its use as a fluorescent probe or as a reactant in the synthesis of other organic compounds.
合成方法
CTFB is most commonly synthesized via the reaction of 4-chlorophenol with 2-(trifluoromethyl)-1H-benzimidazole. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and proceeds in two steps. In the first step, the 4-chlorophenol reacts with the benzimidazole to form the intermediate compound, 4-chlorophenyl-2-(trifluoromethyl)-1H-benzimidazole. In the second step, this intermediate compound is then reacted with ethanone to form CTFB.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQIOIQFYXTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)

![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2617988.png)
![3-(3-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2617989.png)

![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)

![3-(3-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617997.png)